![molecular formula C13H20N2O2 B2628245 [3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol CAS No. 1989671-98-8](/img/structure/B2628245.png)

[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

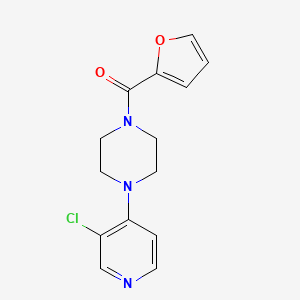

“[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol” is a chemical compound with the CAS Number: 1989671-98-8 . It has a molecular weight of 236.31 and its molecular formula is C13H20N2O2.

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2O2/c14-9-13(10-16)11-17-7-6-15(13)8-12-4-2-1-3-5-12/h1-5,16H,6-11,14H2 . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 236.31 and its molecular formula is C13H20N2O2.

Aplicaciones Científicas De Investigación

Catalyst Applications in Organic Reactions

Tris(triazolyl)methanol-Cu(I) Complex as a Catalyst : The compound tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol has been synthesized and used to form a stable complex with CuCl. This complex acts as an outstanding catalyst for Huisgen 1,3-dipolar cycloaddition under water or neat conditions. The catalyst is notable for requiring low loadings and short reaction times at room temperature, and it is compatible with free amino groups (Ozcubukcu et al., 2009).

Structural Studies and Synthesis of Novel Compounds

Synthesis of Benzimidazo[1,2-c][1,2,3]thiadiazoles : The compound (1-Amino-1H-benzimidazol-2-yl)methanol has been used to synthesize benzimidazo[1,2-c][1,2,3]thiadiazoles, a novel ring system. The structure of the resulting compounds was confirmed by single-crystal X-ray analysis, highlighting the versatility of related methanol derivatives in synthesizing structurally unique compounds (Tumkevičius et al., 2003).

Chemical Interaction Studies

Interaction with Cyclodextrin and Methanol : A newly synthesized amino acid derivative, 3-[2-(9-anthryl)benzoxazol-5-yl]-alanine, was used to study its interaction with β-cyclodextrin (β-CD) and γ-cyclodextrin (γ-CD) in varying concentrations of methanol. This study provided insights into the formation of ternary complexes and the influence of methanol on equilibrium constants, contributing to the understanding of molecular interactions in different solvent conditions (Mrozek et al., 2002).

Green Chemistry and Synthesis

Regioselective Mannich Reaction for Chitosan Derivatives : A regioselective aminomethylation of 2,4-dihydroxybenzoyl compounds was achieved through a Mannich reaction, leading to the synthesis of new chitosan derivatives with improved solubility in organic solvents. This process highlights the use of methanol-related compounds in regioselective synthesis, contributing to advancements in the modification of natural compounds (Omura et al., 2001).

Propiedades

IUPAC Name |

[3-(aminomethyl)-4-benzylmorpholin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c14-9-13(10-16)11-17-7-6-15(13)8-12-4-2-1-3-5-12/h1-5,16H,6-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUJOONPSXZWHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)(CN)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2628162.png)

![1-[3-Bromo-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]propan-2-one](/img/structure/B2628163.png)

![3-[(4-Methoxyphenyl)amino]-1-(2-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2628170.png)

![2-Chloro-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]acetamide](/img/structure/B2628172.png)

![6-(4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2628173.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2628175.png)

![2-[(3R,4S)-3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2628177.png)

![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2628180.png)